molecular formula C24H30N6O3 B6479440 1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927618-13-1

1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6479440
CAS No.: 927618-13-1
M. Wt: 450.5 g/mol
InChI Key: JKILHGXYRKETMU-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the morpholinoethyl and phenylethyl groups. Key steps include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Alkylation reactions: Introduction of the 1-phenylethyl group through alkylation reactions using suitable alkylating agents.

    Morpholinoethyl group addition: This step involves the reaction of the intermediate with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18(3)19-8-6-5-7-9-19)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h5-9,18H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKILHGXYRKETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCOCC4)C(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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